4-amino-N-benzyl-N-methylbenzamide
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Description
4-amino-N-benzyl-N-methylbenzamide is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cancer Treatment Research
4-Amino-N-benzyl-N-methylbenzamide is part of a series of novel kinesin spindle protein (KSP) inhibitors. Research has shown that these compounds, such as AZD4877, can arrest cells in mitosis, leading to monopolar spindle phenotype and cellular death, making them potential candidates for cancer treatment (Theoclitou et al., 2011).
Anticonvulsant Activity
This compound has been evaluated for its anticonvulsant effects. Studies involving a series of 4-aminobenzamides demonstrated that some of these compounds, including variations of this compound, were effective against seizures induced by electroshock and pentylenetetrazole in mice, showing promise as anticonvulsants (Clark et al., 1984).
Gastroprokinetic Agents
Research into gastroprokinetic agents has included derivatives of this compound. These compounds, bearing six- and seven-membered heteroalicycles, were evaluated for their potential to enhance gastric emptying activity, indicating their usefulness in treating gastrointestinal motility disorders (Morie et al., 1995).
Organic Synthesis and Medicinal Chemistry
In the field of organic synthesis and medicinal chemistry, this compound has been involved in various syntheses, like the creation of quinazolinones via palladium-catalyzed reactions, demonstrating its versatility as a building block in the synthesis of complex molecules with potential medicinal applications (Hikawa et al., 2012).
Metabolic Studies
It has been used in metabolic studies, particularly in understanding the stability of N-(hydroxymethyl) compounds and their role as metabolites in oxidative metabolism, highlighting its importance in pharmacokinetic and metabolic research (Ross et al., 1983).
Properties
IUPAC Name |
4-amino-N-benzyl-N-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-17(11-12-5-3-2-4-6-12)15(18)13-7-9-14(16)10-8-13/h2-10H,11,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYULNQTYVKBFDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602659 |
Source
|
Record name | 4-Amino-N-benzyl-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85592-78-5 |
Source
|
Record name | 4-Amino-N-benzyl-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.